2-Chloro-5-isopropoxybenzoic acid
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Overview
Description
2-Chloro-5-isopropoxybenzoic acid is a chemical compound with the formula C10H11ClO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 214.65 . The InChI code is 1S/C10H11ClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Environmental Impact of Similar Chemical Compounds
Studies on parabens, which are esters of para-hydroxybenzoic acid, provide insights into the environmental impact of similar chemical compounds. Parabens have been identified as emerging contaminants due to their widespread use and persistence in aquatic environments. Despite treatments that efficiently remove them from wastewater, they are invariably present at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence highlights the environmental footprint of widely used chemical compounds and underscores the importance of studying their fate and behavior in natural settings (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Implications of Related Chemical Compounds
The review of paraben esters focuses on their endocrine toxicity, absorption, esterase activity, and human exposure. With intact paraben esters detected in human tissues and their ability to penetrate human skin, there's a growing need to evaluate the potential human health risks these compounds might pose. Such studies are crucial in understanding the broader implications of chemical compounds similar to 2-Chloro-5-isopropoxybenzoic acid on human health and the environment (Darbre & Harvey, 2008).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKBFWOEMZOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.